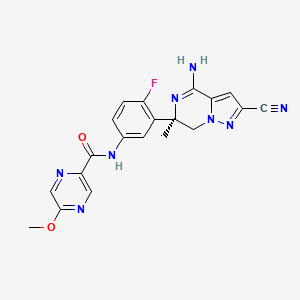

Bace1-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H17FN8O2 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

N-[3-[(6R)-4-amino-2-cyano-6-methyl-7H-pyrazolo[1,5-a]pyrazin-6-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide |

InChI |

InChI=1S/C20H17FN8O2/c1-20(10-29-16(18(23)27-20)6-12(7-22)28-29)13-5-11(3-4-14(13)21)26-19(30)15-8-25-17(31-2)9-24-15/h3-6,8-9H,10H2,1-2H3,(H2,23,27)(H,26,30)/t20-/m0/s1 |

InChI Key |

ITBUOSMBIYYJMH-FQEVSTJZSA-N |

Isomeric SMILES |

C[C@]1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F |

Canonical SMILES |

CC1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

BACE1-IN-13: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of BACE1-IN-13, a potent and orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound, also identified as compound 36 in seminal research, is a high-affinity inhibitor of the BACE1 enzyme. Its primary mechanism of action is the direct binding to the active site of BACE1, thereby preventing the enzymatic cleavage of its substrates. The most well-characterized substrate of BACE1 in the context of Alzheimer's disease is the amyloid precursor protein (APP). By inhibiting BACE1, this compound effectively reduces the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 species, which are central to the amyloid cascade hypothesis of Alzheimer's disease.

The inhibitory action of this compound leads to a significant and sustained reduction of Aβ42 levels, as demonstrated in both in vitro cellular models and in vivo animal models, including mice and dogs. This makes it a compelling compound for the potential therapeutic intervention in Alzheimer's disease.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative metrics.

| Parameter | Value | Species/System | Assay Type | Reference |

| IC50 (BACE1) | 2.9 nM | Recombinant Human | Enzymatic Assay | [1] |

| IC50 (hAβ42) | 1.3 nM | Human Cells | Cellular Assay | [1] |

| IC50 (BACE2) | 11.5 nM | Recombinant Human | Enzymatic Assay | [2] |

| hERG IC50 | > 10 µM | - | Cardiovascular Safety Assay | [2] |

| CYP3A4 Inhibition | Negligible (IC50 > 30 µM) | Human Liver Microsomes | Metabolic Stability Assay | [2] |

Signaling Pathway Inhibition

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway. This compound's mechanism of action directly intervenes in this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of BACE1 inhibitors like this compound.

BACE1 Enzymatic Inhibition Assay (FRET-based)

This in vitro assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BACE1.

1. Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate (e.g., based on the "Swedish" mutation of APP)

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound) serially diluted in DMSO

-

96-well or 384-well black microplates

-

Fluorescence plate reader

2. Protocol:

-

Prepare a 3X solution of the BACE1 FRET substrate in BACE1 Assay Buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute into BACE1 Assay Buffer to create 3X compound solutions.

-

Add 10 µL of the 3X test compound solution to the wells of the microplate. For control wells, add 10 µL of BACE1 Assay Buffer with the corresponding DMSO concentration.

-

Add 10 µL of the 3X BACE1 substrate solution to all wells.

-

Initiate the enzymatic reaction by adding 10 µL of 3X BACE1 enzyme solution to all wells.

-

Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Aβ42 Reduction Assay

This cell-based assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in secreted Aβ42 levels.

1. Reagents and Materials:

-

Human cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)

-

Cell culture medium and supplements

-

Test compound (this compound) serially diluted in DMSO

-

Cell lysis buffer

-

Aβ42 ELISA kit

-

Multi-well cell culture plates

-

Plate reader for ELISA

2. Protocol:

-

Seed the APP-overexpressing cells into multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Collect the conditioned medium from each well.

-

Measure the concentration of secreted Aβ42 in the conditioned medium using a specific Aβ42 ELISA kit according to the manufacturer's instructions.

-

(Optional) Lyse the cells and measure total protein concentration to normalize the Aβ42 levels.

-

Calculate the percent reduction of Aβ42 for each compound concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening and cellular validation of a BACE1 inhibitor.

Conclusion

This compound is a potent inhibitor of BACE1 with a clear mechanism of action centered on the reduction of Aβ peptide production. Its favorable in vitro and in vivo properties, including high potency and oral bioavailability, underscore its significance as a tool compound for Alzheimer's disease research and a potential lead for therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this area.

References

BACE1-IN-13: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of BACE1-IN-13 (also known as Compound 36), a potent, orally active, and brain-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets BACE1, an aspartyl protease that plays a critical role in the amyloidogenic pathway.[1] This pathway is implicated in the pathogenesis of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-β (Aβ) peptides.[1] An accumulation of these peptides, particularly Aβ42, in the brain is a hallmark of Alzheimer's disease. By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound [1]

| Assay Type | Target/Cell Line | Endpoint | Value (nM) |

| Enzymatic Assay | BACE1 | IC50 | 2.9 |

| Cellular Assay | hAβ42 Production | IC50 | 1.3 |

| Enzymatic Assay | BACE2 | IC50 | 11.5 |

| Enzymatic Assay | Cathepsin D | IC50 | >100,000 |

Table 2: In Vivo Pharmacodynamics of this compound in Mouse Model [1]

| Administration | Dose (mg/kg) | Time Point (hours) | Aβ42 Reduction in Brain (%) |

| Oral | 10 | 1 | ~20 |

| Oral | 10 | 2 | ~40 |

| Oral | 10 | 4 | ~60 |

Table 3: In Vivo Pharmacodynamics of this compound in Dog Model (CSF Aβ42 Reduction) [1]

| Administration | Dose (mg/kg) | Aβ42 Reduction at 8h (%) | Aβ42 Reduction at 24h (%) |

| Oral | 0.31 | ~30 | ~10 |

| Oral | 0.63 | ~50 | ~20 |

| Oral | 0.75 | ~60 | ~30 |

| Oral | 2.5 | ~85 | ~60 |

| Oral | 5 | ~80 | Sustained |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BACE1 Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantifies the inhibitory activity of this compound on the BACE1 enzyme.

Principle: The assay utilizes a FRET-based substrate peptide containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

To each well of a 96-well plate, add 10 µL of the diluted compound. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

-

Add 70 µL of the BACE1 FRET peptide substrate solution to each well.

-

Initiate the reaction by adding 20 µL of diluted BACE1 enzyme solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Aβ42 Production Assay

This assay measures the potency of this compound in a cellular environment.

Principle: Human Embryonic Kidney (HEK293) cells stably expressing a mutant form of human APP (APPswe) are used. These cells secrete Aβ peptides into the culture medium. The amount of Aβ42 in the medium is quantified using an ELISA kit.

Materials:

-

HEK293 cells stably transfected with APPswe

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates

-

Human Aβ42 ELISA kit

-

Plate reader for ELISA

Procedure:

-

Seed HEK293-APPswe cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound.

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

After incubation, collect the conditioned medium from each well.

-

Quantify the concentration of Aβ42 in the collected medium using a human Aβ42 ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percent reduction in Aβ42 levels against the concentration of this compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows related to the biological activity of this compound.

References

BACE1-IN-13: A Technical Deep Dive into its Role in the Amyloid Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BACE1-IN-13, a potent, orally active inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease research due to its critical role in the amyloid cascade, the pathological process leading to the formation of amyloid-β (Aβ) plaques, a hallmark of the disease. This compound, also identified as Compound 36 in seminal research, has demonstrated significant promise in preclinical studies by effectively reducing Aβ levels. This document will explore its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity.

The Amyloid Cascade and the Role of BACE1

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the initiating event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase. BACE1 performs the initial and rate-limiting cleavage of APP, making it a prime target for therapeutic intervention. By inhibiting BACE1, the production of all downstream Aβ species can be attenuated, potentially preventing or slowing the progression of the disease.

This compound: A Potent Modulator of the Amyloid Pathway

This compound is a small molecule inhibitor designed to block the active site of BACE1, thereby preventing its cleavage of APP. Its development has focused on achieving high potency, oral bioavailability, and the ability to cross the blood-brain barrier to engage its target in the central nervous system.

Quantitative Efficacy and Pharmacological Profile

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic properties.

| In Vitro Potency | |

| Parameter | Value |

| BACE1 Enzymatic IC50 | 2.9 nM |

| hAβ42 Cellular IC50 | 1.3 nM[1] |

| Selectivity | |

| BACE2 Enzymatic IC50 | 11.5 nM[1] |

| Cathepsin D IC50 | > 100 µM[1] |

| Pharmacokinetics & In Vivo Efficacy | |

| Parameter | Value |

| P-glycoprotein (Pgp) Efflux Ratio | 5.3[1] |

| Mouse Brain Penetration (Kp,uu) at 2h | 0.29[1] |

| Aβ42 Reduction in Mouse Brain (10 mg/kg oral) at 4h | Significant and long-lasting[1] |

| Aβ42 Reduction in Dog CSF (5 mg/kg oral) at 8-24h | 80%[1] |

| Safety Profile | |

| Parameter | Value |

| hERG IC50 | > 10 µM[1] |

| Cytochrome P450 Isoforms (3A4, 1A2, 2D6, 2C8, 2C9, 2C19) IC50 | > 30 µM[1] |

Experimental Methodologies

The characterization of this compound involved a series of standard and specialized assays to determine its efficacy and drug-like properties. Below are detailed descriptions of the key experimental protocols.

BACE1 Enzymatic Inhibition Assay

-

Principle: To determine the direct inhibitory effect of this compound on the enzymatic activity of BACE1, a fluorescence resonance energy transfer (FRET) assay is commonly employed. A substrate peptide containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Methodology:

-

Recombinant human BACE1 enzyme is incubated with a FRET substrate peptide in an appropriate assay buffer (e.g., sodium acetate buffer at pH 4.5 to mimic the acidic environment of endosomes where BACE1 is active).

-

This compound is added at various concentrations to the enzyme-substrate mixture.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The fluorescence intensity is measured using a plate reader.

-

The concentration of this compound that inhibits 50% of the BACE1 enzymatic activity (IC50) is calculated from the dose-response curve.

-

Cellular Aβ42 Reduction Assay

-

Principle: This assay measures the ability of this compound to inhibit BACE1 activity within a cellular context, leading to a reduction in the secretion of Aβ42.

-

Methodology:

-

A human cell line that overexpresses human APP (e.g., HEK293 or SH-SY5Y cells) is cultured in appropriate media.

-

The cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

The cell culture supernatant is collected.

-

The concentration of Aβ42 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value, representing the concentration of this compound that causes a 50% reduction in Aβ42 secretion, is determined.

-

In Vivo Pharmacodynamic Studies in Animal Models

-

Principle: To assess the in vivo efficacy of this compound, the compound is administered to animal models (e.g., CD1 mice and dogs), and the levels of Aβ42 are measured in the brain and cerebrospinal fluid (CSF).

-

Methodology:

-

This compound is formulated for oral administration.

-

A single dose of the compound is administered to the animals.

-

At various time points post-dosing, plasma, brain tissue, and CSF samples are collected.

-

The concentration of this compound in the plasma and brain is determined using liquid chromatography-mass spectrometry (LC-MS/MS) to assess its pharmacokinetic profile and brain penetration.

-

The levels of Aβ42 in the brain homogenates and CSF are quantified by ELISA.

-

The percentage reduction in Aβ42 levels is calculated relative to vehicle-treated control animals.

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the amyloid cascade, the mechanism of action of this compound, and the experimental workflow for its evaluation.

References

Navigating the Labyrinth of Alzheimer's: A Technical Guide to BACE1 Inhibition and its Impact on Aβ42 Production

Disclaimer: Information regarding a specific compound designated "Bace1-IN-13" is not publicly available in the reviewed scientific literature. Therefore, this guide will utilize a well-characterized and clinically evaluated BACE1 inhibitor, Verubecestat (MK-8931) , as a representative example to provide an in-depth technical overview of the effects of BACE1 inhibition on Amyloid-beta 42 (Aβ42) production. The principles, experimental protocols, and data presentation formats detailed herein are broadly applicable to the study of other BACE1 inhibitors.

Introduction: The Rationale for BACE1 Inhibition in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1][2] The amyloid cascade hypothesis posits that the accumulation of Aβ, particularly the aggregation-prone 42-amino acid isoform (Aβ42), is a primary event in AD pathogenesis, initiating a cascade of events including neuroinflammation, tau pathology, synaptic dysfunction, and neuronal death.[1][3][4]

The production of Aβ peptides is initiated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[1][5][6] BACE1 performs the initial, rate-limiting cleavage of APP, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[1][6] The C99 fragment is then cleaved by γ-secretase to release Aβ peptides of varying lengths, including Aβ40 and the more neurotoxic Aβ42.[1][6]

Given its pivotal role in initiating Aβ production, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD.[3][7][8][9] The therapeutic strategy is straightforward: inhibiting BACE1 activity should reduce the production of all Aβ species, including Aβ42, thereby slowing or preventing the downstream pathological cascade.[7][8][10]

This technical guide will delve into the quantitative effects of a representative BACE1 inhibitor, Verubecestat, on Aβ42 production, detail the experimental methodologies used to assess its efficacy, and provide visual representations of the underlying biological pathways and experimental workflows.

Quantitative Impact of Verubecestat on Aβ42 Production

The efficacy of a BACE1 inhibitor is quantified by its ability to reduce the levels of BACE1-derived products, most importantly Aβ40 and Aβ42. These effects are typically evaluated in a tiered system, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo animal models and human clinical trials.

In Vitro Enzymatic Inhibition

The intrinsic potency of an inhibitor is determined in cell-free assays using purified recombinant human BACE1 and a synthetic substrate.

| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |

| Verubecestat | FRET Assay | APP-derived peptide | 2.2 | [7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Aβ42 Reduction

The activity of inhibitors is then assessed in cellular models, typically neuronal cell lines or primary neurons that endogenously express APP and BACE1.

| Inhibitor | Cell Line | Aβ42 Reduction | IC50 (nM) | Reference |

| Verubecestat | Human Cortical Neurons | Dose-dependent | 13 | [7] |

In Vivo Aβ42 Reduction in Preclinical Models

Before human trials, inhibitors are tested in animal models of AD to assess their brain penetrance, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and in vivo efficacy.

| Inhibitor | Animal Model | Tissue | Aβ42 Reduction (%) | Dose | Reference |

| Verubecestat | Cynomolgus Monkey | CSF | ~90% | 10 mg/kg | [7] |

| Verubecestat | Rat | CSF | ~80% | 30 mg/kg | [7] |

| Verubecestat | Rat | Cortex | ~80% | 30 mg/kg | [7] |

CSF: Cerebrospinal Fluid

Clinical Trial Data on Aβ42 Reduction in Humans

The ultimate test of a BACE1 inhibitor is its ability to reduce Aβ42 in the central nervous system of human subjects.

| Inhibitor | Population | Tissue | Aβ42 Reduction (%) | Dose | Reference |

| Verubecestat | Mild-to-moderate AD | CSF | ~80% | 60 mg/day | [7] |

| Verubecestat | Healthy Volunteers | CSF | ~84% | 60 mg/day | [7] |

Experimental Protocols

The quantitative data presented above are generated using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

BACE1 Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BACE1 enzyme.

Principle: This assay often utilizes Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.

Protocol:

-

Reagents: Recombinant human BACE1, FRET peptide substrate, assay buffer (e.g., 50 mM sodium acetate, pH 4.5), test compound (e.g., Verubecestat) serially diluted in DMSO, and a known BACE1 inhibitor as a positive control.

-

Procedure: a. In a 96-well or 384-well plate, add the assay buffer. b. Add the test compound at various concentrations. c. Add the BACE1 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the FRET substrate. e. Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Normalize the data to the control (no inhibitor) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Aβ42 Measurement in Conditioned Media (Cell-Based Assay)

Objective: To measure the amount of Aβ42 secreted by cells treated with a BACE1 inhibitor.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying Aβ42.

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells overexpressing human APP, or primary cortical neurons) in multi-well plates and allow them to adhere.

-

Treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).

-

Sample Collection: After a specific incubation period (e.g., 24-48 hours), collect the conditioned media.

-

ELISA Procedure: a. Use a commercially available Aβ42 ELISA kit. The wells of the microplate are pre-coated with a capture antibody specific for the N-terminus of Aβ. b. Add the conditioned media samples and Aβ42 standards to the wells and incubate. c. Wash the plate to remove unbound material. d. Add a detection antibody that is specific for the C-terminus of Aβ42 and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). e. After another incubation and wash step, add the enzyme substrate (e.g., TMB). f. Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

-

Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of Aβ42 in the samples by interpolating their absorbance values from the standard curve. c. Calculate the percentage reduction in Aβ42 secretion for each inhibitor concentration compared to the vehicle control.

Visualizing the Core Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key pathways and workflows.

Caption: The Amyloidogenic Pathway of APP Processing.

Caption: Mechanism of BACE1 Inhibition.

Caption: BACE1 Inhibitor Drug Discovery Workflow.

Conclusion

The inhibition of BACE1 represents a rational and well-validated therapeutic strategy for reducing the production of neurotoxic Aβ42 peptides implicated in the pathogenesis of Alzheimer's disease. As demonstrated with the representative inhibitor Verubecestat, potent BACE1 inhibitors can achieve substantial reductions in Aβ42 levels across a range of experimental systems, from in vitro assays to human clinical trials. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of BACE1 inhibitor efficacy. While clinical trials of several BACE1 inhibitors, including Verubecestat, have been discontinued due to lack of cognitive efficacy or safety concerns in late-stage AD, the biological principle of reducing Aβ42 production through BACE1 inhibition remains a cornerstone of AD research. Future efforts may focus on earlier intervention in the disease course or the development of inhibitors with improved safety profiles. This technical guide serves as a resource for researchers and drug development professionals dedicated to advancing our understanding and treatment of this devastating disease.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1: from biomarker to Alzheimer’s disease therapeutical target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

Bace1-IN-13: An In-Depth Technical Guide on In Vitro Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bace1-IN-13, also referred to as compound 36 in select literature, is a potent, orally active inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). As a key enzyme in the amyloidogenic pathway, BACE1 is a prime therapeutic target for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, including detailed experimental protocols and quantitative data to support further research and development.

In Vitro Potency

This compound demonstrates high potency in both enzymatic and cellular assays. The inhibitory activity of this compound is summarized in the table below.

| Assay Type | Target/Cell Line | Parameter | Value (nM) |

| Enzymatic Assay | Recombinant Human BACE1 | IC50 | 2.9 |

| Cellular Assay | hAβ42-releasing cells | IC50 | 1.3 |

Table 1: In Vitro Potency of this compound

Experimental Protocols

BACE1 Enzymatic Inhibition Assay (FRET-Based)

The in vitro potency of this compound against recombinant human BACE1 was determined using a Fluorescence Resonance Energy Transfer (FRET) assay. This assay measures the cleavage of a specific peptide substrate that is dually labeled with a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (or other test compounds)

-

384-well black plates

-

Fluorescence plate reader

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a defined amount of recombinant human BACE1 enzyme to each well of a 384-well plate.

-

Add the diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the BACE1 FRET peptide substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair used.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

The Structure-Activity Relationship of BACE1 Inhibitors: A Technical Guide for Drug Development Professionals

Introduction

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the quest for disease-modifying treatments for Alzheimer's disease. As an aspartic protease, BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the production and subsequent aggregation of amyloid-β (Aβ) peptides in the brain. The inhibition of BACE1 is therefore a rational strategy to reduce Aβ levels and potentially halt the progression of Alzheimer's. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of a representative class of BACE1 inhibitors, the aminoquinolines, supported by detailed experimental protocols and data analysis.

Core Concepts in BACE1 Inhibition

The active site of BACE1 is characterized by a catalytic dyad of two aspartate residues (Asp32 and Asp228) which are crucial for its enzymatic activity.[1] Effective BACE1 inhibitors are designed to interact with these catalytic residues and fit within the various subsites of the enzyme's binding pocket. The development of potent and selective BACE1 inhibitors is a significant challenge, requiring a delicate balance of properties to ensure efficacy, selectivity over other proteases like BACE2 and Cathepsin D, and the ability to cross the blood-brain barrier.[2]

Structure-Activity Relationship of Aminoquinoline-Based BACE1 Inhibitors

The aminoquinoline scaffold has emerged as a promising starting point for the design of potent BACE1 inhibitors. The nitrogen atoms in the quinoline ring system can form critical hydrogen bond interactions with the catalytic aspartate residues in the BACE1 active site. The SAR of this class of inhibitors is heavily influenced by the nature and position of substituents on the aminoquinoline core and appended moieties.

A key aspect of the SAR in this series is the introduction of a lipophilic group, which can occupy the hydrophobic pockets of the BACE1 active site, thereby increasing binding affinity. For instance, the addition of a cyclohexylmethyl group to an aminoquinoline core has been shown to be a productive strategy for enhancing inhibitory activity.[3]

Table 1: Structure-Activity Relationship of Representative Aminoquinoline BACE1 Inhibitors

| Compound ID | R Group Modification | BACE1 IC50 (µM) |

| 1 | -H | >100 |

| 2 | -C(=O)NHCH₂-cyclohexyl | 31[3] |

| 3 | -C(=O)NHCH₂-phenyl | 45 |

| 4 | -C(=O)NHCH₂-(4-F-phenyl) | 29[3] |

| 5 | -C(=O)NH-adamantyl | 15 |

Note: The IC50 values presented are representative and collated from various sources to illustrate SAR principles. Direct comparison between different studies should be made with caution due to potential variations in assay conditions.

The data in Table 1 illustrates that the introduction of a bulky, lipophilic amide substituent significantly improves BACE1 inhibitory activity compared to the unsubstituted parent aminoquinoline. Modifications to the lipophilic group, such as the introduction of a fluorine atom on a phenyl ring or the use of a rigid adamantyl group, can further modulate potency. These observations are often rationalized through molecular docking studies, which can reveal the specific interactions between the inhibitor and the amino acid residues within the BACE1 active site.[3]

Experimental Protocols

The evaluation of BACE1 inhibitors requires robust and reliable in vitro and cell-based assays. The following are detailed methodologies for key experiments commonly cited in the study of BACE1 inhibitors.

BACE1 Enzymatic Assay: Fluorescence-Quenching Method

This assay measures the enzymatic activity of BACE1 by monitoring the cleavage of a fluorogenic peptide substrate.

Principle: The substrate is a peptide sequence derived from APP, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched by the acceptor through Förster Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 peptide substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of the BACE1 enzyme in the assay buffer to the desired final concentration.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Initiate the reaction by adding the BACE1 enzyme solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Aβ Production Assay

This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in the production of Aβ peptides.

Principle: A cell line that overexpresses human APP, such as HEK293 or SH-SY5Y cells, is treated with the test compound. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

APP-overexpressing cell line (e.g., HEK293-APP)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Cell lysis buffer

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader for ELISA

Procedure:

-

Seed the APP-overexpressing cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

Collect the conditioned cell culture medium.

-

Lyse the cells to measure total protein content for normalization.

-

Perform the Aβ40 and Aβ42 ELISAs on the collected medium according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of Aβ peptides in each sample and normalize to the total protein content.

-

Determine the EC50 value of the compound for the reduction of Aβ production.

Mandatory Visualizations

Logical Relationship of Aminoquinoline SAR

The following diagram illustrates the key structural modifications and their impact on the BACE1 inhibitory activity of the aminoquinoline scaffold.

Caption: SAR logic for aminoquinoline BACE1 inhibitors.

Experimental Workflow for BACE1 Inhibitor Screening

The diagram below outlines a typical workflow for the screening and characterization of novel BACE1 inhibitors.

Caption: Workflow for BACE1 inhibitor discovery.

Conclusion

The structure-activity relationship of aminoquinoline-based BACE1 inhibitors provides valuable insights for the rational design of novel therapeutics for Alzheimer's disease. The core aminoquinoline scaffold serves as an effective anchor to the catalytic aspartates of BACE1, while the strategic addition and modification of lipophilic substituents are crucial for achieving high potency. The combination of robust enzymatic and cellular assays is essential for the comprehensive evaluation of these compounds. The continuous exploration of SAR, aided by molecular modeling and empirical testing, will undoubtedly pave the way for the development of next-generation BACE1 inhibitors with improved efficacy and safety profiles.

References

Preclinical Data Summary and Technical Guide for the BACE1 Inhibitor Verubecestat (MK-8931)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the development of treatments for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its inhibition is a key strategy to reduce the amyloid plaques characteristic of the disease. This guide provides a comprehensive summary of the preclinical data for Verubecestat (MK-8931), a potent and selective BACE1 inhibitor. While clinical trials for Verubecestat have been discontinued due to a lack of efficacy in late-stage Alzheimer's disease, its preclinical profile serves as a valuable case study for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for Verubecestat.

Table 1: In Vitro Activity of Verubecestat

| Parameter | Species | Value | Reference |

| BACE1 Inhibition (Ki) | Human | 2.2 nM | [1] |

| Mouse | 3.4 nM | [1] | |

| BACE2 Inhibition (Ki) | Human | 0.34 nM | [1] |

| Cathepsin D Inhibition (Ki) | Human | >100,000 nM | [1] |

| Cellular Aβ40 Reduction (IC50) | - | 13 nM | [2] |

| Cellular Aβ40 Reduction (Ki) | - | 7.8 nM | [2] |

Table 2: In Vivo Efficacy of Verubecestat in Animal Models

| Animal Model | Dosage | Route | Effect on Aβ Levels | Reference |

| Rat | 5 mg/kg | Oral | ED90 for CSF Aβ40 reduction | [3] |

| 8 mg/kg | Oral | ED90 for cortex Aβ40 reduction | [3] | |

| Cynomolgus Monkey | 3 mg/kg | Oral | Drastic decrease of Aβ40 in cisterna magna over 24h | [3] |

| 10 mg/kg | Oral | 72% reduction in Aβ after 4 hours | [3] | |

| 5XFAD Mice | Chronic in chow | Oral | Dose- and region-dependent attenuation of amyloid plaque deposition | [4] |

Table 3: Preclinical Pharmacokinetic and Safety Data for Verubecestat

| Parameter | Species | Finding | Reference |

| Plasma Unbound Fraction | Rat | 37% | [3] |

| Half-life | Cynomolgus Monkey | ~20 hours | [5] |

| Safety Profile | Rat and Monkey | No mechanism-based adverse effects (e.g., reduced nerve myelination, neurodegeneration, altered glucose homeostasis, or hepatotoxicity) observed in preclinical tests. | [1][6] |

| Adverse Effect | Rabbits and Mice | Fur hypopigmentation | [6] |

Signaling Pathway and Mechanism of Action

Verubecestat is a potent inhibitor of BACE1, the enzyme that initiates the amyloidogenic pathway of amyloid precursor protein (APP) processing.[2] By blocking BACE1, Verubecestat reduces the production of Aβ peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[7] The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and the mechanism of action of Verubecestat.

Figure 1: Amyloid Precursor Protein Processing Pathways and the Mechanism of Action of Verubecestat.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

BACE1 Enzyme Inhibition Assay (FRET-based)

This assay quantifies the in vitro potency of a compound in inhibiting BACE1 enzymatic activity.

-

Principle: A fluorescently labeled peptide substrate containing the BACE1 cleavage site is used. In its intact form, a quencher molecule in proximity to the fluorophore suppresses its signal via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compound (Verubecestat) and vehicle (e.g., DMSO)

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the assay buffer, BACE1 enzyme, and the test compound or vehicle.

-

Pre-incubate the mixture for a defined period (e.g., 15-60 minutes) at room temperature.

-

Initiate the reaction by adding the BACE1 FRET substrate to each well.

-

Monitor the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes) or as an endpoint reading after a fixed incubation period. The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., excitation at 545 nm and emission at 585 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

-

Cell-Based Aβ Reduction Assay

This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in secreted Aβ levels.

-

Principle: A cell line overexpressing human APP (e.g., HEK293 or CHO cells) is treated with the test compound. The amount of Aβ (typically Aβ40 and Aβ42) secreted into the cell culture medium is then quantified.

-

Materials:

-

APP-overexpressing cell line

-

Cell culture medium and supplements

-

Test compound (Verubecestat) and vehicle

-

ELISA or Meso Scale Discovery (MSD) kits for Aβ40 and Aβ42 detection

-

-

Procedure:

-

Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Collect the conditioned medium from each well.

-

Quantify the concentration of Aβ40 and Aβ42 in the conditioned medium using a validated ELISA or MSD assay according to the manufacturer's instructions.

-

Determine the IC50 value for Aβ reduction.

-

In Vivo Aβ Reduction in Animal Models

This experiment evaluates the in vivo efficacy of the test compound in reducing Aβ levels in the brain and cerebrospinal fluid (CSF) of animal models.

-

Principle: The test compound is administered to animals (e.g., rats, non-human primates, or transgenic Alzheimer's disease mouse models), and subsequent changes in Aβ levels in the brain tissue and/or CSF are measured.

-

Materials:

-

Animal models (e.g., Sprague-Dawley rats, cynomolgus monkeys, 5XFAD mice)

-

Test compound (Verubecestat) formulated for the chosen route of administration (e.g., oral gavage)

-

Surgical tools for CSF collection or brain tissue harvesting

-

Homogenization buffers for brain tissue

-

ELISA or MSD kits for Aβ quantification

-

-

Procedure:

-

Administer the test compound or vehicle to the animals at various doses.

-

At specified time points after dosing, collect CSF via lumbar puncture or cisterna magna puncture, or euthanize the animals and harvest the brain.

-

For brain tissue, homogenize specific regions (e.g., cortex, hippocampus) in appropriate buffers.

-

Centrifuge the brain homogenates to separate soluble and insoluble fractions.

-

Measure Aβ40 and Aβ42 levels in the CSF and/or brain homogenate fractions using ELISA or MSD.

-

Analyze the dose-dependent reduction in Aβ levels.

-

Experimental Workflows

The following diagrams illustrate the workflows for key preclinical assessments.

Figure 2: In Vitro Experimental Workflow for BACE1 Inhibitor Characterization.

Figure 3: In Vivo Experimental Workflow for Assessing Aβ Reduction.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential processing of amyloid precursor protein in brain and in peripheral blood leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular model of Alzheimer's disease - BACE inhibitor screening assay - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mmpc.org [mmpc.org]

- 7. In Vivo Assessment of Brain Interstitial Fluid with Microdialysis Reveals Plaque-Associated Changes in Amyloid-β Metabolism and Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BACE1 Inhibition in Alzheimer's Disease Research: Focus on Verubecestat (MK-8931)

Disclaimer: Initial searches for a specific compound designated "Bace1-IN-13" did not yield publicly available scientific data. Therefore, this guide utilizes the well-characterized BACE1 inhibitor, Verubecestat (MK-8931) , as a representative molecule to provide an in-depth technical overview for researchers, scientists, and drug development professionals. The principles, assays, and pathways described are central to the study of BACE1 inhibition for Alzheimer's disease.

Executive Summary

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in Alzheimer's disease (AD) research. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its inhibition is a key strategy for reducing the amyloid plaques characteristic of AD.[1] Verubecestat (MK-8931) is a potent, orally bioavailable BACE1 inhibitor that has undergone extensive preclinical and clinical evaluation.[2][3] This guide details the mechanism of action, pharmacological properties, and experimental evaluation of Verubecestat as a model for BACE1-targeted drug discovery.

Mechanism of Action

Verubecestat is a high-affinity inhibitor of the BACE1 and BACE2 enzymes.[4] BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP) at the β-site.[2] This cleavage produces a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment, C99. The subsequent cleavage of C99 by γ-secretase releases the neurotoxic Aβ peptides, primarily Aβ40 and Aβ42.[2] By inhibiting BACE1, Verubecestat blocks the initial step of this cascade, thereby reducing the production of all downstream Aβ species.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Verubecestat, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Verubecestat

| Parameter | Value | Species | Assay Type | Reference(s) |

| BACE1 Ki | 2.2 nM | Human | Enzyme Assay | [6] |

| BACE2 Ki | 0.38 nM | Human | Enzyme Assay | [6] |

| Cellular Aβ40 IC50 | 13 nM | Human | HEK293 APPSwe/Lon cells | [7] |

| Cellular Aβ40 Ki | 7.8 nM | Human | HEK293 APPSwe/Lon cells | [7] |

Table 2: Preclinical Pharmacokinetics of Verubecestat

| Species | Dose & Route | T1/2 | Cmax | AUC | Bioavailability | Reference(s) |

| Rat (Sprague-Dawley) | 3 mg/kg (oral) | 1.9 h | 0.27 µM | 1.1 µM·h | Good | [6] |

| Cynomolgus Monkey | 1 mg/kg (IV) | 4.9 h | - | - | - | [6] |

| Beagle Dog | 1 mg/kg (IV) | 9.7 h | - | - | - | [6] |

Table 3: In Vivo Efficacy of Verubecestat (Aβ Reduction)

| Species | Dose & Route | Tissue/Fluid | Aβ Reduction | Time Point | Reference(s) |

| Rat | 5 mg/kg (oral) | CSF Aβ40 | ED50 | - | [8] |

| Rat | 8 mg/kg (oral) | Cortex Aβ40 | ED50 | - | [8] |

| Cynomolgus Monkey | 3 mg/kg (oral) | CSF Aβ40 | Profound, sustained | 12 h (peak) | [6] |

| Cynomolgus Monkey | 10 mg/kg (oral) | CSF Aβ40 | 72% | 4 h | [8] |

Table 4: Human Clinical Trial Data (Phase I)

| Population | Dose (once daily) | CSF Aβ40 Reduction | CSF Aβ42 Reduction | Reference(s) |

| AD Patients | 12 mg | 57% | Similar to Aβ40 | |

| AD Patients | 40 mg | 79% | Similar to Aβ40 | |

| AD Patients | 60 mg | 84% | Similar to Aβ40 |

Despite promising biomarker data, Phase III clinical trials (EPOCH and APECS) for Verubecestat in mild-to-moderate and prodromal AD were terminated due to a lack of efficacy in slowing cognitive decline.[9][10][11]

Experimental Protocols

A fundamental technique for identifying and characterizing BACE1 inhibitors is the FRET (Förster Resonance Energy Transfer) assay.

Protocol: BACE1 Activity FRET Assay

This protocol is a generalized procedure based on commercially available kits and published methodologies.[12][13]

Objective: To measure the enzymatic activity of BACE1 and assess the potency of inhibitory compounds.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[14]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (e.g., Verubecestat) dissolved in DMSO

-

BACE1 Stop Buffer

-

Black 96-well or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a dilution series of the test compound in BACE1 assay buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Dilute the BACE1 enzyme to the desired working concentration in cold assay buffer.

-

-

Assay Setup (for a single well):

-

Add 10 µL of the test compound dilution (or assay buffer for control wells) to a microplate well.

-

Add 10 µL of 3X BACE1 FRET substrate solution.

-

Mix gently.

-

-

Reaction Initiation:

-

Add 10 µL of 3X BACE1 enzyme solution to start the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

For kinetic assays, read the fluorescence continuously at appropriate excitation and emission wavelengths (e.g., Ex 320 nm / Em 405 nm).[13]

-

For endpoint assays, add 10 µL of BACE1 Stop Buffer after the incubation period.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the control wells (enzyme without inhibitor).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations: Pathways and Workflows

Diagram 1: Amyloidogenic Signaling Pathway

Caption: Amyloidogenic processing of APP and the inhibitory action of Verubecestat on BACE1.

Diagram 2: BACE1 Inhibitor Screening Workflow

Caption: A typical workflow for the screening and identification of novel BACE1 inhibitors.

Diagram 3: Verubecestat Drug Development Logic

Caption: The logical progression of Verubecestat through the drug development pipeline.

References

- 1. Verubecestat - Wikipedia [en.wikipedia.org]

- 2. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. alzforum.org [alzforum.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. | BioWorld [bioworld.com]

- 9. fmda.org [fmda.org]

- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 11. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for BACE1-IN-13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BACE1-IN-13, also identified as Compound 36, is a potent, orally active, and brain-penetrant inhibitor of Beta-secretase 1 (BACE1). BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the Amyloid Precursor Protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform, which is a hallmark of Alzheimer's disease pathology. Inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production. This compound has demonstrated high potency in both enzymatic and cellular assays, making it a valuable tool for in vitro studies of Alzheimer's disease.[1]

Data Presentation

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.

| Parameter | Value | Assay Type | Reference |

| IC50 | 2.9 nM | BACE1 Enzymatic Assay | [2] |

| IC50 | 1.3 nM | hAβ42 Cellular Assay | [1][2] |

| BACE2 IC50 | 11.5 nM | Enzymatic Assay | [1] |

| Cathepsin D IC50 | > 100 µM | Enzymatic Assay | [1] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Parameter | Value | Assay Type | Reference |

| hERG IC50 | > 10 µM | Cardiovascular Safety Assay | [1] |

| P-glycoprotein Efflux Ratio | 5.3 | Cell-Based Efflux Assay | [1] |

| Metabolic Stability (Human Liver Microsomes) | 8% metabolized after 15 min at 1 µM | In Vitro Metabolism Assay | [1] |

Table 2: Selectivity and Safety Profile of this compound.

Signaling Pathway

This compound targets the amyloidogenic pathway by directly inhibiting the enzymatic activity of BACE1. The diagram below illustrates the canonical amyloid precursor protein (APP) processing pathway and the point of intervention for this compound.

References

Application Notes and Protocols for In Vivo Dosing of BACE1 Inhibitors in Mouse Models of Alzheimer's Disease

Disclaimer: Limited publicly available information exists for the specific in vivo dosing of Bace1-IN-13 in mouse models. The following application notes and protocols are based on established methodologies for other potent, orally bioavailable BACE1 inhibitors and should serve as a comprehensive guide for researchers. Optimization of dose, vehicle, and administration schedule is critical for each specific compound, including this compound.

Introduction to BACE1 Inhibition in Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, initiating the production of amyloid-beta (Aβ) peptides. In Alzheimer's disease (AD), the accumulation of Aβ leads to the formation of senile plaques, a hallmark pathology. Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production, and extensive preclinical studies in mouse models of AD have demonstrated the potential of this approach to ameliorate disease-related pathologies.[1][2]

Preclinical Mouse Models for BACE1 Inhibitor Studies

Several transgenic mouse models of AD are utilized to evaluate the in vivo efficacy of BACE1 inhibitors. These models overexpress human amyloid precursor protein (APP) with mutations that lead to accelerated Aβ deposition. Common models include:

-

5xFAD: These mice co-express five familial AD mutations in the APP and presenilin 1 (PSEN1) genes, leading to rapid and robust amyloid plaque pathology.

-

APP/PS1: This is a double transgenic model expressing a chimeric mouse/human APP and a mutant human PSEN1. These mice develop amyloid plaques and cognitive deficits.

-

PDAPP: These mice overexpress a mutant form of human APP and are a well-established model for studying Aβ deposition.

-

APPPS1: These mice co-express human APP with the Swedish mutation and a mutant human PSEN1, leading to early and aggressive amyloid pathology.

The choice of mouse model will depend on the specific research question and the desired timeline for the study.

Experimental Protocols

Formulation of BACE1 Inhibitors for Oral Administration

The formulation of a BACE1 inhibitor for in vivo studies is critical for its solubility, stability, and bioavailability. Based on published studies with other BACE1 inhibitors, common vehicle formulations for oral gavage in mice include:

-

Methylcellulose-based: A 0.5% solution of methylcellulose in sterile water is a common vehicle for suspending compounds.

-

Pharmasolve-based: A 7% solution of Pharmasolve (N-methyl-2-pyrrolidone) in water can be used to improve the solubility of hydrophobic compounds.

-

PEG-based: Polyethylene glycol (e.g., PEG300 or PEG400) can be used as a co-solvent to enhance solubility.

-

Food Pellets: For chronic studies, incorporating the compound into food pellets can be an effective method for administration.

Protocol for Vehicle Preparation (0.5% Methylcellulose):

-

Weigh the appropriate amount of methylcellulose powder.

-

Heat a portion of sterile water to 60-70°C.

-

Add the methylcellulose powder to the hot water and stir until it is thoroughly wetted.

-

Add the remaining volume of cold sterile water and continue to stir until the solution is clear and homogenous.

-

Store the vehicle at 4°C.

Protocol for Compound Formulation:

-

Accurately weigh the required amount of the BACE1 inhibitor (e.g., this compound).

-

If necessary, briefly sonicate the compound in the chosen vehicle to aid in suspension or dissolution.

-

Vortex the solution thoroughly before each administration to ensure a homogenous suspension.

In Vivo Dosing Regimen

The dosing regimen will depend on the pharmacokinetic and pharmacodynamic properties of the specific BACE1 inhibitor. Both acute and chronic dosing studies are valuable for assessing efficacy.

Acute Dosing Protocol (Example):

-

Objective: To determine the dose-dependent effects of the BACE1 inhibitor on brain Aβ levels.

-

Animals: Use an appropriate AD mouse model (e.g., 5xFAD or APP/PS1) at an age where Aβ pathology is beginning to develop.

-

Groups:

-

Vehicle control group.

-

Multiple dose groups of the BACE1 inhibitor (e.g., 3, 10, 30 mg/kg).

-

-

Administration: Administer a single dose of the formulated compound or vehicle via oral gavage.

-

Sample Collection: Euthanize mice at a predetermined time point post-dosing (e.g., 3, 6, or 24 hours) to collect brain tissue and plasma.

-

Analysis: Measure Aβ40 and Aβ42 levels in the brain and plasma using ELISA.

Chronic Dosing Protocol (Example):

-

Objective: To evaluate the long-term effects of BACE1 inhibition on amyloid plaque deposition and cognitive function.

-

Animals: Use an AD mouse model at an age before significant plaque deposition has occurred for prevention studies, or at an age with established pathology for treatment studies.

-

Groups:

-

Vehicle control group.

-

One or two effective doses of the BACE1 inhibitor determined from acute studies.

-

-

Administration: Administer the formulated compound or vehicle daily via oral gavage or in medicated food pellets for a specified duration (e.g., 1 to 6 months).

-

Monitoring: Monitor animal health and body weight regularly.

-

Behavioral Testing: Perform cognitive tests (e.g., Morris water maze, contextual fear conditioning) during the final weeks of the study.

-

Sample Collection: At the end of the study, collect brain tissue for immunohistochemistry (IHC) to analyze plaque burden and for biochemical analysis of Aβ levels.

Summary of In Vivo Dosing for Representative BACE1 Inhibitors

The following table summarizes dosing information from published studies on various BACE1 inhibitors in mouse models. This data can serve as a reference for designing studies with new BACE1 inhibitors like this compound.

| BACE1 Inhibitor | Mouse Model | Dose | Administration Route | Vehicle | Key Findings |

| Atabecestat | APPPS1 | 100 or 300 mg/kg/day | Oral gavage | 0.5% Methyl cellulose | Sustained reduction of human Aβ1-40 and Aβ1-42 levels in the brain. |

| NB-360 | APPPS1 | 20 µmol/kg/day | Medicated food pellets | N/A | Reduced plaque growth and formation. |

| Verubecestat | Wild-type | 3 mg/kg/day for 60 days | Oral gavage | Not specified | Reduced LTP at SC-CA1 synapses. |

| LY2886721 | PDAPP | 3, 10, or 30 mg/kg (acute) | Oral gavage | 7% Pharmasolve | Dose-dependent reduction in hippocampal and cortical Aβ1-x levels.[3] |

| GSK188909 | APP Transgenic | Not specified (acute and subchronic) | Oral gavage | Not specified | Lowered brain Aβ levels. |

Expected Outcomes and Efficacy Assays

The primary outcome of BACE1 inhibitor treatment in AD mouse models is the reduction of Aβ levels and plaque burden.

Key Efficacy Assays:

-

ELISA: To quantify Aβ40 and Aβ42 levels in brain homogenates and plasma.

-

Immunohistochemistry (IHC): To visualize and quantify amyloid plaques in brain sections using antibodies against Aβ (e.g., 6E10).

-

Western Blot: To assess the levels of APP and its cleavage products (e.g., sAPPβ and C99).

-

Behavioral Tests: To evaluate cognitive function.

Visualizations

Signaling Pathway of BACE1 in APP Processing

Caption: BACE1 initiates the amyloidogenic processing of APP.

General Experimental Workflow for In Vivo BACE1 Inhibitor Studies

Caption: Workflow for evaluating a BACE1 inhibitor in mice.

References

Bace1-IN-13 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Activity

Bace1-IN-13 is a potent, orally active inhibitor of β-secretase 1 (BACE1), the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1][2] Its inhibition of BACE1 makes it a significant compound for research into Alzheimer's Disease, as the accumulation of Aβ peptides is a central aspect of the disease's pathology.[3][4] this compound has demonstrated efficacy in reducing Aβ42 levels in both mouse and dog models.[1]

Table 1: Physicochemical and Pharmacological Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 420.4 g/mol | [1] |

| Molecular Formula | C₂₀H₁₇FN₈O | [1] |

| BACE1 IC₅₀ | 2.9 nM | [1] |

| hAβ42 Cellular IC₅₀ | 1.3 nM |[1] |

Solubility and Preparation of Stock Solutions

Proper solubilization and storage are critical for maintaining the activity of this compound.

2.1 Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Warming device (e.g., water bath or heat block) set to 37°C

2.2 Preparation of a 10 mM DMSO Stock Solution

-

Calculate the required mass of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, 0.4204 mg of this compound is required (Mass = Molecular Weight × Molarity × Volume).

-

Weigh the this compound powder and place it in a sterile vial.

-

Add the calculated volume of anhydrous DMSO to the vial.

-

To aid dissolution, gently warm the solution at 37°C for 10-15 minutes and vortex periodically until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

2.3 Storage and Handling

-

Powder: Store at -20°C for up to 3 years.[1]

-

In Solvent (DMSO Stock): Store aliquots at -80°C for up to 1 year.[1]

-

Working Solutions: Prepare fresh working solutions by diluting the DMSO stock in the appropriate experimental buffer or cell culture medium immediately before use. Note that the final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

BACE1 Signaling Pathway and Mechanism of Inhibition

BACE1 is the primary β-secretase responsible for the initial cleavage of the Amyloid Precursor Protein (APP).[5][6] This cleavage is the rate-limiting step in the amyloidogenic pathway, which leads to the generation of toxic Aβ peptides.[7] this compound acts by directly inhibiting the enzymatic activity of BACE1, thereby reducing the production of Aβ.

Caption: Amyloidogenic pathway and BACE1 inhibition.

Experimental Protocols

In Vitro Cell-Free BACE1 Activity Assay

This protocol describes a method to determine the inhibitory activity of this compound on purified BACE1 enzyme, often using a FRET-based substrate.

4.1.1 Materials

-

Recombinant human BACE1 enzyme

-

BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

4.1.2 Protocol

-

Prepare serial dilutions of this compound in Assay Buffer. It is recommended to start with concentrations 5-10 times the reported IC₅₀ value.[1] Include a "no inhibitor" control (vehicle, e.g., 0.1% DMSO) and a "no enzyme" blank.

-

In a 96-well plate, add 10 µL of each this compound dilution or control.

-

Add 80 µL of BACE1 enzyme solution (pre-diluted in Assay Buffer to the desired final concentration) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[8]

-

Initiate the reaction by adding 10 µL of the BACE1 substrate solution to each well.

-

Immediately begin reading the fluorescence signal at appropriate excitation/emission wavelengths at 37°C, taking kinetic readings every 5 minutes for 1-2 hours.[8]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Aβ Reduction Assay

This protocol measures the ability of this compound to reduce Aβ production in cells that overexpress human APP.

4.2.1 Materials

-

HEK293 cells stably expressing human APP (hAPP) or SH-SY5Y cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound stock solution (10 mM in DMSO)

-

Aβ42 ELISA kit

-

Cell lysis buffer and BCA protein assay kit

4.2.2 Protocol

-

Plate hAPP-expressing cells in a 24-well plate and grow to ~80% confluency.

-

Prepare working solutions of this compound by diluting the 10 mM stock in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, carefully collect the conditioned medium from each well for Aβ analysis.

-

Centrifuge the collected medium to pellet any cell debris and transfer the supernatant to a new tube.

-

Measure the concentration of secreted Aβ42 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Optional: Lyse the cells and perform a BCA assay to normalize Aβ levels to total protein content to account for any potential cytotoxicity.

-

Calculate the percent reduction in Aβ42 for each concentration and determine the IC₅₀ value.

In Vivo Efficacy Study in an AD Mouse Model

This protocol provides a general workflow for assessing the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's Disease (e.g., 5xFAD or APP/PS1 mice).

Caption: Workflow for an in vivo BACE1 inhibitor study.

4.3.1 Protocol Outline

-

Animal Model and Acclimatization: Use a relevant transgenic mouse model of AD.[9] House the animals under standard conditions and allow them to acclimatize for at least one week before the start of the experiment.

-

Dosing: this compound is orally active.[1] It can be administered via oral gavage or incorporated into food pellets. A study with a similar BACE1 inhibitor used food pellets containing 0.25 g/kg of the compound.[9] The vehicle control group should receive pellets without the compound.

-

Treatment Period: Chronic treatment is often required to observe a significant reduction in brain Aβ pathology. A treatment duration of several weeks to months is typical.[9]

-

Sample Collection: At the end of the treatment period, collect cerebrospinal fluid (CSF), blood (for plasma), and brain tissue.

-

Biochemical Analysis: Homogenize one brain hemisphere in appropriate buffers to extract soluble and insoluble Aβ fractions.

-

Quantification: Measure Aβ40 and Aβ42 levels in the brain homogenates, CSF, and plasma using specific ELISAs.

-

Data Analysis: Compare the Aβ levels between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in Aβ levels in the treated group indicates in vivo efficacy.

References

- 1. This compound | Beta-Secretase | TargetMol [targetmol.com]

- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 7. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening of BACE1 Inhibitors Using a Fluorescence Resonance Energy Transfer (FRET) Assay with Bace1-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-secretase 1 (BACE1), an aspartyl protease, plays a pivotal role in the amyloidogenic processing of the amyloid precursor protein (APP). The sequential cleavage of APP by BACE1 and γ-secretase leads to the production of amyloid-beta (Aβ) peptides. The accumulation of these Aβ peptides, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease (AD), leading to the formation of senile plaques and subsequent neurotoxicity.[1][2] Consequently, inhibiting BACE1 activity has emerged as a primary therapeutic strategy for the treatment of AD.

This application note provides a detailed protocol for a robust and sensitive in vitro assay to determine the activity of BACE1 and to screen for its inhibitors, using the potent and specific inhibitor Bace1-IN-13 as an example. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), a widely used method for monitoring enzymatic cleavage of a peptide substrate.[3][4]

Assay Principle

The BACE1 FRET assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quenching acceptor molecule in close proximity. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage of the peptide by BACE1, the fluorophore and the quencher are separated, leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of BACE1.[3][5] Potential inhibitors of BACE1 will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal compared to an uninhibited control.

This compound: A Potent BACE1 Inhibitor

This compound is a potent, orally active inhibitor of BACE1 with a reported IC50 value of 2.9 nM.[6] It serves as an excellent positive control for inhibition in this assay and can be used to validate the assay setup and performance. For screening purposes, it is recommended to start with concentrations 5-10 times its reported IC50 value to achieve optimal inhibition.[6]

Data Presentation

The following tables summarize the key quantitative data for the experimental protocol.

Table 1: Reagent Preparation